N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-methylthiourea
Overview
Description
N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-methylthiourea is a useful research compound. Its molecular formula is C15H23N3O2S2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.12316933 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Derivatization Studies
Research has explored the metabolism of organophosphates and their oxidative by-products in biological systems, indicating the metabolic pathways and detoxification processes for related compounds (Brady & Arthur, 1961). Similarly, studies on the oxidative metabolism of novel antidepressants show the involvement of cytochrome P450 enzymes in metabolizing sulfanyl-containing compounds, which might share mechanistic insights with the metabolism of thiourea derivatives (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
The synthesis and characterization of new hybrids of sulfonamide/thiourea compounds have been reported, highlighting their potential in medicinal chemistry for antihypertensive applications (Ismail et al., 2021). Such studies emphasize the versatility of thiourea and sulfonamide groups in drug design and development. Additionally, the synthesis of pyridines from thiocarboxylic acids and their functionalization underscore the utility of thiourea derivatives in organic synthesis (Stark et al., 2014).
Material Science Applications
In material science, the fabrication of nanofiltration membranes using thiourea as a monomer demonstrates the application of thiourea derivatives in developing solvent-resistant filtration materials (Zhou et al., 2023). This research highlights the potential of such compounds in environmental and chemical engineering for solvent recovery and purification.
Bioactivity and Pharmacological Potential
Studies on sulfonamide/thiourea hybrids for antihypertensive effects provide insights into the pharmacological applications of these compounds, suggesting their potential in developing new therapeutic agents (Ismail et al., 2021). Furthermore, the evaluation of various derivatives for enzyme inhibition activities reveals the broad bioactivity spectrum that can be achieved by manipulating the thiourea and sulfonamide functionalities (Khalid et al., 2016).
Properties
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c1-11-8-12(2)10-18(9-11)22(19,20)14-6-4-13(5-7-14)17-15(21)16-3/h4-7,11-12H,8-10H2,1-3H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEWBOVOBYCPPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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